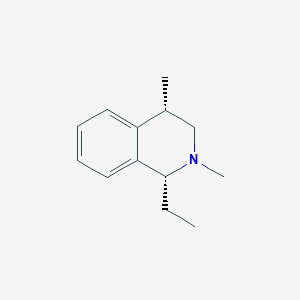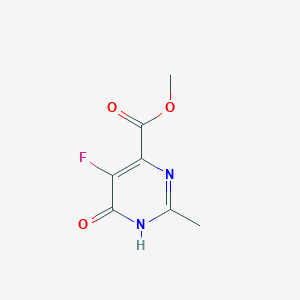![molecular formula C9H9N5 B11907830 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile est un composé hétérocyclique qui présente une structure bicyclique uniqueLa partie pyrrolo[2,1-f][1,2,4]triazine est un composant structurel clé de plusieurs médicaments thérapeutiques, y compris ceux ciblant les virus à ARN et divers types de cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de dérivés du pyrrole avec des réactifs appropriés pour former le noyau pyrrolo[2,1-f][1,2,4]triazine.
Méthodes de production industrielle : La production industrielle de ce composé implique souvent des méthodologies évolutives qui garantissent un rendement et une pureté élevés. Par exemple, un processus à deux cuves a été développé, utilisant des blocs de construction simples tels que le pyrrole, la chloramine et l'acétate de formamidine. Cette méthode a été optimisée pour atteindre un rendement global de 55 % .
Analyse Des Réactions Chimiques
Types de réactions : 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitrile en amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .
Applications De Recherche Scientifique
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile a une large gamme d'applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour son potentiel à inhiber diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Il est un composant clé dans le développement de médicaments antiviraux, tels que ceux ciblant les virus à ARN, et d'agents anticancéreux.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse chimique
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. Cette inhibition peut entraîner la perturbation de voies biologiques critiques, telles que celles impliquées dans la réplication virale ou la prolifération des cellules cancéreuses .
Composés similaires :
Dérivés de 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl : Ces composés partagent une structure de base similaire et sont également utilisés dans la recherche antivirale et anticancéreuse.
Inhibiteurs de kinases à base de pyrrolo[2,1-f][1,2,4]triazine : Ces inhibiteurs sont utilisés dans les thérapies anticancéreuses ciblées et partagent des similitudes structurales avec this compound.
Unicité : L'unicité de this compound réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour le développement de thérapies ciblées à haute spécificité et efficacité .
Mécanisme D'action
The mechanism of action of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives: These compounds share a similar core structure and are also used in antiviral and anticancer research.
Pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors: These inhibitors are used in targeted cancer therapies and share structural similarities with 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .
Propriétés
Formule moléculaire |
C9H9N5 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2 |
Clé InChI |
BRRVQCPPFVONFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1CC(C#N)N)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






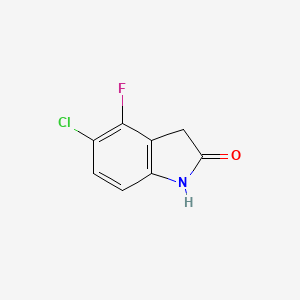
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
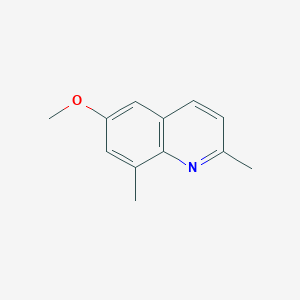
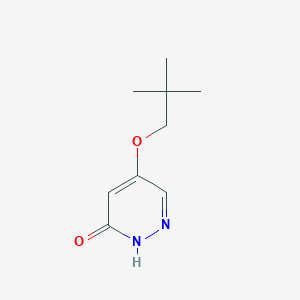

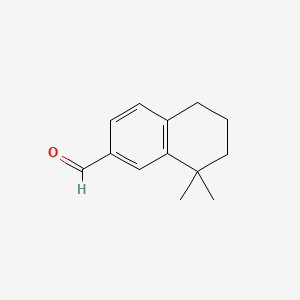
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)
